molecular formula C20H24N2O B5697054 2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole

2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole

Cat. No. B5697054
M. Wt: 308.4 g/mol
InChI Key: CHFLBBBHULXWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole, also known as TBMEB, is a benzimidazole derivative that has been extensively studied for its potential applications in scientific research. TBMEB has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole is not well understood, but it is thought to act by inhibiting the activity of various enzymes involved in cellular metabolism. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. This compound has also been shown to inhibit the activity of nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. This compound has been shown to have antitumor activity, anti-inflammatory activity, and antioxidant activity. This compound has also been shown to inhibit the activity of various enzymes involved in cellular metabolism, including cytochrome P450 enzymes and nitric oxide synthase.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole is that it has a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Another advantage of this compound is that it is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one limitation of this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole. One area of interest is in investigating the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another area of interest is in investigating the mechanisms of action of this compound, which may provide insights into the underlying biological processes involved in various diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications.

Synthesis Methods

2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole can be synthesized using a variety of methods, including the reaction of 4-tert-butylphenol with formaldehyde and ethylenediamine, followed by cyclization with o-phenylenediamine. Alternatively, this compound can be synthesized by reacting 4-tert-butylphenol with formaldehyde and ethylenediamine, followed by reaction with 2-nitrobenzoyl chloride and reduction with zinc dust.

Scientific Research Applications

2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole has been used extensively in scientific research as a tool to investigate various biological processes. For example, this compound has been shown to have antitumor activity, and has been used in studies investigating the mechanisms of action of various cancer drugs. This compound has also been shown to have anti-inflammatory and antioxidant properties, and has been used in studies investigating the role of oxidative stress in various diseases.

properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-5-22-18-9-7-6-8-17(18)21-19(22)14-23-16-12-10-15(11-13-16)20(2,3)4/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFLBBBHULXWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.